molecular formula C16H15N3O2 B2818851 N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide CAS No. 1394763-81-5

N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide

Cat. No.: B2818851
CAS No.: 1394763-81-5
M. Wt: 281.315
InChI Key: VEIPTMZKXGEUKB-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide is an organic compound that features a naphthalene ring, a formamide group, and a cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide typically involves the reaction of naphthalene-2-carboxylic acid with cyanomethylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or nitriles.

Scientific Research Applications

N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-naphthalen-2-yl-benzamide
  • N-(naphthalen-2-yl)formamide
  • N-(cyanomethyl)-3-(phenylformamido)propanamide

Uniqueness

N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide is unique due to the presence of both a naphthalene ring and a cyanomethyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

N-[3-(cyanomethylamino)-3-oxopropyl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-8-10-18-15(20)7-9-19-16(21)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7,9-10H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIPTMZKXGEUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)NCCC(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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